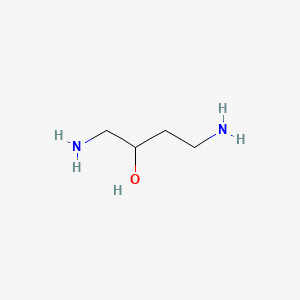

1,4-Diamino-2-butanol

Descripción

1,4-Diamino-2-butanol (IUPAC name: 2-hydroxyputrescine) is an aliphatic diamine alcohol with the molecular formula C₄H₁₀N₂O. Its structure features amino groups (-NH₂) at the 1st and 4th positions of a four-carbon chain and a hydroxyl group (-OH) at the 2nd position. The compound is commonly used in biochemical research as a substrate for diamine oxidase (DAO) enzymes, which catalyze the oxidation of diamines . In its dihydrochloride salt form (C₄H₁₀N₂O·2HCl), it is stable and water-soluble, facilitating its use in enzymatic activity assays .

Propiedades

Número CAS |

539-59-3 |

|---|---|

Fórmula molecular |

C4H12N2O |

Peso molecular |

104.15 g/mol |

Nombre IUPAC |

1,4-diaminobutan-2-ol |

InChI |

InChI=1S/C4H12N2O/c5-2-1-4(7)3-6/h4,7H,1-3,5-6H2 |

Clave InChI |

HXMVNCMPQGPRLN-UHFFFAOYSA-N |

SMILES |

C(CN)C(CN)O |

SMILES canónico |

C(CN)C(CN)O |

Sinónimos |

2-hydroxyputrescine 2-hydroxyputrescine, (+)-isomer 2-hydroxyputrescine, (+-)-isomer 2-hydroxyputrescine, dihydrochloride, (+-)-isome |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Mechanism-Based Inhibitor

1,4-Diamino-2-butanol acts as a mechanism-based inhibitor of diamine oxidase from pea cotyledons. It exhibits substrate-like behavior that leads to a time-dependent loss of enzyme activity, providing insights into the enzyme's mechanism and potential applications in pharmacology and biochemistry . This property makes it valuable for studying enzyme kinetics and the development of enzyme inhibitors.

Cytotoxicity Studies

Research has demonstrated that this compound can exert cytotoxic effects on various cell lines, including human colon carcinoma cells (RKO). The compound's cytotoxicity is attributed to its ability to inhibit polyamine biosynthesis and induce oxidative stress through the production of reactive oxygen species . The IC50 value for RKO cells was found to be approximately 0.3 mM after 24 hours of incubation, indicating its potential use in cancer research as a therapeutic agent .

Synthesis of Unsymmetrical Compounds

The compound has been utilized in the synthesis of unsymmetrical 1,4-diamino-2-butynes through multicomponent reactions. This synthesis route is significant for generating compounds with diverse chemical structures, which can be applied in various chemical manufacturing processes .

Copper Complex Formation

This compound has been employed as a ligand in the formation of copper(II) complexes. These complexes have been characterized for their potential applications in catalysis and material science . The ability to form stable metal complexes enhances the utility of this compound in coordination chemistry.

Anticonvulsant Properties

The compound has been noted for its role as an anticonvulsant agent. Its structural similarity to putrescine suggests potential therapeutic applications in treating neurological disorders . Further studies are warranted to explore its efficacy and mechanism of action in this context.

Case Studies

Comparación Con Compuestos Similares

Structural and Functional Differences

- Molecular formula: C₄H₈Br₂O vs. C₄H₁₀N₂O (1,4-diamino-2-butanol).

- Functional groups: Bromine atoms replace the amino groups in this compound, resulting in a brominated alcohol.

- Reactivity: Bromine substituents make 1,4-dibromo-2-butanol more lipophilic and less nucleophilic than its diamine counterpart. It is often used as an alkylating agent or intermediate in organic synthesis .

Physical Properties

Key Insight : The brominated derivative’s higher molecular weight and reduced pressure boiling point reflect its lower polarity, contrasting with the diamine’s suitability for aqueous biochemical systems.

2,5-Diaminobenzene-1,4-diol

Structural Contrasts

- Backbone : Aromatic benzene ring vs. aliphatic chain.

- Functional groups: Two amino (-NH₂) and two hydroxyl (-OH) groups on the benzene ring, enabling conjugation and resonance stabilization.

- Reactivity: The aromatic structure enhances acidity (due to phenolic -OH groups) and electronic delocalization, making it suitable for applications in dye synthesis or pharmaceuticals .

Métodos De Preparación

Hydrogenation of Hydroxylated Nitriles

A promising route involves the catalytic hydrogenation of hydroxylated succinic acid dinitriles. This method, adapted from the synthesis of 1,4-diaminobutane derivatives, requires a nitrile precursor with a hydroxyl group. For example, 2-hydroxybutanedinitrile could theoretically undergo hydrogenation in the presence of acetic anhydride and a catalyst like Raney nickel. The process typically proceeds at 20–150°C under high hydrogen pressure (e.g., 120 atm). The intermediate N,N'-diacetyl-1,4-diamino-2-butanol is then hydrolyzed under acidic or alkaline conditions to yield the free diamine.

Challenges :

-

Hydroxyl groups may interfere with hydrogenation efficiency, necessitating protective groups (e.g., acetyl) to prevent side reactions.

-

Limited availability of 2-hydroxybutanedinitrile precursors complicates scalability.

Reductive Amination of Hydroxyketones

Reductive amination of 2-hydroxy-4-ketobutanal offers a direct pathway. The ketone reacts with ammonia or ammonium salts in the presence of reducing agents like sodium cyanoborohydride. This method benefits from mild conditions (25–60°C, pH 6–8) but requires precise stoichiometry to avoid over-reduction.

Optimization Insights :

Epoxide Ring-Opening with Ammonia

Epoxide intermediates, such as 2,3-epoxy-1,4-butanediol, can undergo nucleophilic attack by ammonia. The reaction proceeds via SN2 mechanisms, yielding this compound after neutralization. This method is analogous to the synthesis of alkyldihydro-1,4-diazines, where diamines react with diketones under controlled conditions.

Key Parameters :

Gabriel Synthesis with Hydroxylated Substrates

The Gabriel synthesis, employing phthalimide-protected amines, could be adapted for this compound. Starting with 2-chloro-4-chlorobutanol, sequential substitution with phthalimide potassium followed by hydrolysis yields the target compound. However, the instability of the dihalide precursor limits practicality.

Comparative Analysis of Methods

*Theoretical yields based on analogous reactions.

Industrial-Scale Considerations

The hydrogenation route offers the most viable industrial pathway due to its compatibility with continuous reactors. However, the hydroxyl group’s susceptibility to oxidation necessitates inert atmospheres and stabilized catalysts. Recent advances in flow chemistry enable precise control over hydrogen pressure and temperature gradients, potentially boosting yields to >70%.

Q & A

Basic: What methodologies are recommended for synthesizing 1,4-diamino-2-butanol with high purity?

Methodological Answer:

Synthesis typically involves reductive amination or nucleophilic substitution of halogenated precursors. For example, 1,4-dichloro-2-butanol (CAS 2419-74-1) can serve as a precursor, where chlorine atoms are replaced with amine groups via reaction with ammonia under controlled pH and temperature (e.g., 60–80°C in ethanol/water mixtures). Purification is critical: liquid-liquid extraction removes unreacted amines, followed by column chromatography (silica gel, eluent: methanol/chloroform) to isolate the product. Purity (>97%) is confirmed via GC-MS or HPLC with UV detection at 254 nm .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify amine protons (δ 1.2–1.8 ppm for -NH) and carbon backbone signals (δ 40–60 ppm for C-N bonds).

- FT-IR : Peaks at 3300–3500 cm (N-H stretch) and 1050–1100 cm (C-O stretch in butanol derivatives) confirm functional groups.

- Mass Spectrometry : ESI-MS in positive ion mode detects [M+H] at m/z 90.1 (CHNO).

- Melting Point : Compare observed values (e.g., -2°C for related amino alcohols) with literature to assess impurities .

Advanced: How can researchers design comparative studies to evaluate this compound’s bioactivity against structurally similar diols (e.g., 1,3-butanediol)?

Methodological Answer:

- Experimental Design :

- Variables : Dose-response curves (0.1–10 mM), in vitro models (e.g., hepatocytes for metabolic studies), and in vivo murine models for toxicity.

- Controls : Include ethanol and 1,4-butanediol, which show distinct hepatic effects (e.g., rejection in mice due to neural toxicity).

- Endpoints : Measure biomarkers like ALT/AST for liver function and GABA receptor modulation for neuroactivity.

- Data Interpretation : Use ANOVA to compare group means, noting outliers or non-linear responses. Discrepancies may arise from stereochemical differences (e.g., (R)- vs. (S)-enantiomers) .

Advanced: How should conflicting data on this compound’s pharmacological activity be resolved?

Methodological Answer:

Contradictions (e.g., hepatotoxicity vs. neuroprotection) often stem from:

- Dosage Disparities : Low doses (≤1 mM) may activate detox pathways, while higher doses (>5 mM) overwhelm metabolic capacity.

- Model Systems : Primary hepatocytes vs. immortalized cell lines may show divergent CYP450 metabolism.

- Mitigation Strategies :

Advanced: What role does stereochemistry play in this compound’s reactivity, and how can enantiomers be isolated?

Methodological Answer:

- Chiral Centers : The 2-butanol backbone creates two enantiomers with distinct biological interactions (e.g., receptor binding).

- Separation Methods :

- Chiral Chromatography : Use amylose-based columns with hexane/isopropanol gradients.

- Enzymatic Resolution : Lipases selectively esterify one enantiomer, enabling kinetic separation.

- Validation : Polarimetry or circular dichroism confirms enantiomeric excess (>98%) .

Basic: How should this compound be stored to maintain stability in long-term studies?

Methodological Answer:

- Conditions : Store at -20°C under inert gas (N or Ar) to prevent oxidation.

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC analysis every 30 days. Degradation products (e.g., imines) appear as secondary peaks at t 8–10 min .

Advanced: What mechanistic hypotheses explain this compound’s toxicity in hepatic models?

Methodological Answer:

- Hypothesis 1 : Competitive inhibition of alcohol dehydrogenase (ADH), leading to acetaldehyde accumulation.

- Hypothesis 2 : Mitochondrial dysfunction via uncoupling of oxidative phosphorylation (measure ATP/ADP ratios).

- Testing Framework :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.